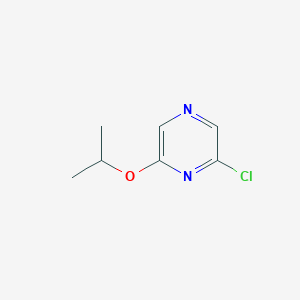

2-Chloro-6-isopropoxypyrazine

説明

2-Chloro-6-isopropoxypyrazine is a substituted pyrazine derivative characterized by a chlorine atom at the 2-position and an isopropoxy group (–OCH(CH₃)₂) at the 6-position of the pyrazine ring. Pyrazines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 4, and substitutions at the 2- and 6-positions often modulate electronic, steric, and solubility properties .

特性

IUPAC Name |

2-chloro-6-propan-2-yloxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-5(2)11-7-4-9-3-6(8)10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXBZEQRXQPLOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CN=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640716 | |

| Record name | 2-Chloro-6-[(propan-2-yl)oxy]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016698-79-5 | |

| Record name | 2-Chloro-6-[(propan-2-yl)oxy]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-(propan-2-yloxy)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-isopropoxypyrazine typically involves the reaction of 2,6-dichloropyrazine with isopropanol. The reaction is carried out under reflux conditions, with the presence of a base such as potassium carbonate to facilitate the substitution of the chlorine atom with the isopropoxy group .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions: 2-Chloro-6-isopropoxypyrazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.

Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products:

- Substituted pyrazines with various functional groups.

- Oxidized derivatives with carbonyl functionalities.

- Reduced pyrazine derivatives with enhanced reactivity.

科学的研究の応用

Chemistry

2-Chloro-6-isopropoxypyrazine serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

Research has indicated that 2-Chloro-6-isopropoxypyrazine exhibits antimicrobial and antifungal properties. It has been investigated for its potential to inhibit various pathogens, making it a candidate for developing new antimicrobial agents.

Pharmaceutical Applications

The compound has shown promise in pharmaceutical research, particularly as a potential therapeutic agent targeting specific biological pathways. For example, it has been studied for its role as a selective antagonist of LPAR1 (lysophosphatidic acid receptor 1), which is implicated in various inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 2-Chloro-6-isopropoxypyrazine against several bacterial strains, including Staphylococcus aureus and Bacillus subtilis. The results demonstrated significant inhibition of bacterial growth, indicating its potential use as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 12 |

Case Study 2: Cancer Research

In another investigation, 2-Chloro-6-isopropoxypyrazine was tested for its effects on cancer cell lines. The compound exhibited cytotoxic effects comparable to established chemotherapeutics, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 8.5 |

| A549 (Lung Cancer) | 10.2 |

作用機序

The mechanism of action of 2-Chloro-6-isopropoxypyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and isopropoxy groups contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects .

類似化合物との比較

Structural and Physicochemical Properties

The table below compares 2-Chloro-6-isopropoxypyrazine with five structurally related pyrazine derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions 2 and 6) | Key Functional Groups |

|---|---|---|---|---|

| 2-Chloro-6-isopropoxypyrazine* | C₇H₈ClN₂O | 171.45 | Cl, –OCH(CH₃)₂ | Chloro, ether |

| 2-Isopropyl-6-methoxypyrazine | C₈H₁₂N₂O | 152.20 | –CH(CH₃)₂, –OCH₃ | Alkyl, ether |

| 6-Chloropyrazine-2-carbonyl chloride | C₅H₂Cl₂N₂O | 176.98 | Cl, –COCl | Chloro, acyl chloride |

| 2-Chloro-6-(methoxycarbonyl)pyrazine | C₇H₅ClN₂O₂ | 184.45 | Cl, –COOCH₃ | Chloro, ester |

| 5,6-Dichloropyrazine-2-carboxylic acid | C₆H₂Cl₂N₂O₄ | 237.00 | Cl (positions 5 and 6), –COOH | Dihalo, carboxylic acid |

| 2-Amino-6-methylpyrazine | C₅H₇N₃ | 109.12 | –NH₂, –CH₃ | Amine, alkyl |

*Theoretical values for 2-Chloro-6-isopropoxypyrazine are calculated based on structural analogs.

Key Observations:

Molecular Weight and Lipophilicity :

- The isopropoxy group in 2-Chloro-6-isopropoxypyrazine increases molecular weight compared to 2-Isopropyl-6-methoxypyrazine (171.45 vs. 152.20 g/mol) and enhances lipophilicity due to the branched alkyl chain .

- Carboxylic acid derivatives (e.g., 5,6-Dichloropyrazine-2-carboxylic acid) exhibit higher polarity and lower lipophilicity .

Reactivity :

- Acyl chlorides (e.g., 6-Chloropyrazine-2-carbonyl chloride) are highly reactive, enabling facile nucleophilic substitutions, whereas ethers (e.g., isopropoxy) are less reactive but more stable under physiological conditions .

Electronic Effects :

- Chlorine atoms at the 2-position withdraw electron density, increasing electrophilicity of the pyrazine ring. This effect is amplified in 5,6-Dichloropyrazine-2-carboxylic acid due to dual chloro substituents .

Antimycobacterial and Antifungal Activity

Pyrazinecarboxamides with tert-butyl and chloro groups (e.g., compounds in ) exhibit IC₅₀ values of 41.9–49.5 µmol·L⁻¹ against Mycobacterium tuberculosis . While 2-Chloro-6-isopropoxypyrazine lacks direct activity data, its chloro and ether substituents may influence binding to similar biological targets, albeit with reduced potency compared to carboxamides due to the absence of hydrogen-bonding motifs.

生物活性

2-Chloro-6-isopropoxypyrazine is a compound of interest in medicinal chemistry and biological research due to its potential pharmacological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

2-Chloro-6-isopropoxypyrazine belongs to the pyrazine class of compounds, characterized by a six-membered aromatic ring containing nitrogen atoms. The presence of a chlorine atom and an isopropoxy group significantly influences its chemical reactivity and biological properties.

Chemical Formula: C₈H₁₀ClN₂O

Molecular Weight: 186.63 g/mol

The biological activity of 2-Chloro-6-isopropoxypyrazine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Research indicates that similar compounds can modulate signaling pathways involved in cell proliferation and survival, particularly in cancer cells.

- Enzyme Inhibition: The compound may inhibit specific serine/threonine kinases, such as Pim kinases, which are implicated in the development of hematological malignancies. Elevated levels of Pim kinases correlate with poor prognosis in cancers like diffuse large B-cell lymphoma (DLBCL) and acute myeloid leukemia (AML) .

- Receptor Interaction: Compounds with similar structures have shown activity at serotonin receptors (5-HT2C), suggesting potential effects on neurotransmission and mood regulation .

Anticancer Activity

A significant area of research focuses on the anticancer properties of 2-Chloro-6-isopropoxypyrazine. Studies have demonstrated its potential as an inhibitor of cancer cell growth through various mechanisms:

- In Vitro Studies: Cell line assays have indicated that 2-Chloro-6-isopropoxypyrazine exhibits cytotoxic effects against several cancer cell lines, including those resistant to conventional therapies.

- In Vivo Studies: Animal models have shown reduced tumor growth when treated with this compound, particularly in models of AML .

| Study Type | Cell Line/Model | Effect Observed |

|---|---|---|

| In Vitro | DLBCL | Significant cytotoxicity |

| In Vitro | AML | Growth inhibition |

| In Vivo | Mouse Models | Reduced tumor size |

Antimicrobial Activity

In addition to its anticancer effects, there is emerging evidence suggesting antimicrobial properties. Preliminary studies indicate that 2-Chloro-6-isopropoxypyrazine may exhibit activity against certain bacterial strains, although further research is required to establish its efficacy and mechanism.

Case Studies

-

Case Study on AML Treatment:

In a recent study involving patients with FLT3-mutated AML, compounds related to 2-Chloro-6-isopropoxypyrazine were evaluated for their ability to inhibit tumor growth. Results showed a promising reduction in leukemic cell proliferation when combined with standard chemotherapy regimens . -

Neuropharmacological Effects:

Another study investigated the effects on mood-related behaviors in animal models. The administration of 2-Chloro-6-isopropoxypyrazine resulted in alterations in serotonin levels, indicating potential applications in treating mood disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。